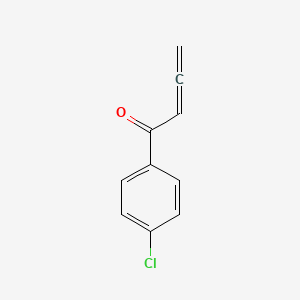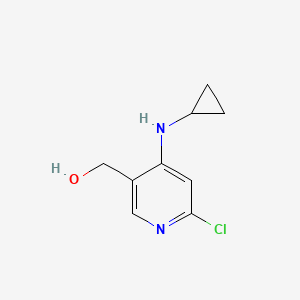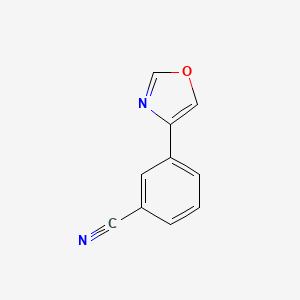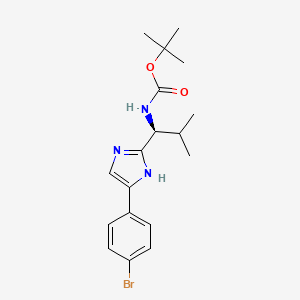
1-(4-Chlorophenyl)buta-2,3-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)buta-2,3-dien-1-one is an organic compound characterized by the presence of a propadienyl group attached to a 4-chlorophenyl ketone
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)buta-2,3-dien-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with propadienyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the reaction of 4-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired ketone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in the ketone is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone to alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents include NaBH4 and LiAlH4.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Alcohols: Formed through nucleophilic addition or reduction reactions.
Carboxylic Acids: Result from oxidation reactions.
Substituted Aromatics: Produced through electrophilic aromatic substitution.
科学的研究の応用
1-(4-Chlorophenyl)buta-2,3-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)buta-2,3-dien-1-one involves its interaction with various molecular targets. The compound’s carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways and processes.
類似化合物との比較
1-(4-Chlorophenyl)buta-2,3-dien-1-one can be compared with other similar compounds, such as:
Benzylideneacetone: Similar in structure but lacks the chlorine substituent.
Chalcones: Contain a similar α,β-unsaturated carbonyl system but differ in the aromatic substituents.
Dibenzylideneacetone: Contains two benzylidene groups, providing different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propadienyl group, which imparts distinct chemical and biological properties.
特性
InChI |
InChI=1S/C10H7ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNHNKRYBHXBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














